3-脱氮腺苷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

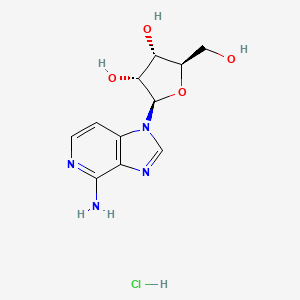

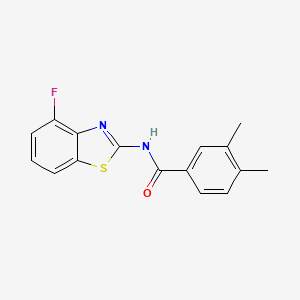

3-Deazaadenosine hydrochloride (3DA) is a potent inhibitor of S-adenosylhomocysteine hydrolase . It has anti-inflammatory, anti-proliferative, and anti-HIV activity . It’s also known to prevent the proliferation and migration of human coronary vascular smooth muscle cells .

Molecular Structure Analysis

The molecular formula of 3-Deazaadenosine hydrochloride is C11H15ClN4O4 . It belongs to the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . These are organic compounds in which the C-1 of a ribosyl moiety is N-linked to an imidazole [4,5-c]pyridine ring system .Chemical Reactions Analysis

3-Deazaadenosine hydrochloride is known to inhibit S-adenosylhomocysteine hydrolase . This inhibition prevents FCS-induced Ras carboxyl methylation and reduces FCS-induced extracellular signal-regulated kinase (ERK)1/2 and Akt phosphorylation .Physical And Chemical Properties Analysis

The molecular weight of 3-Deazaadenosine hydrochloride is 302.71 . It is a crystalline solid . The solubility of 3-Deazaadenosine hydrochloride is 30 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) .科学研究应用

抗病毒活性

3-脱氮腺苷盐酸盐已被发现是一种有效的抗病毒剂。它对多种病毒表现出显著的抗病毒活性,包括单纯疱疹病毒 1 型、痘苗病毒和 HL-23 C 型病毒。该化合物作为 S-腺苷甲硫氨酸水解酶的竞争性抑制剂,导致病毒 mRNA 甲基化的抑制,而病毒 mRNA 甲基化对于病毒复制至关重要。这种抑制作用是在不显着灭活酶本身的情况下实现的,使其成为一种具有有限细胞毒性的高效抗病毒剂 (Montgomery 等人,1982).

抑制细胞转化

3-脱氮腺苷盐酸盐在抑制病毒对细胞的转化方面显示出良好的效果。例如,它抑制罗斯肉瘤病毒的复制和鸡胚细胞的转化。这种作用归因于其抑制腺苷甲硫氨酸水解酶的能力,而腺苷甲硫氨酸水解酶对于细胞转化过程至关重要 (Bader 等人,1978).

对儿茶酚胺代谢的影响

研究表明,3-脱氮腺苷盐酸盐可以影响大鼠肾上腺中的儿茶酚胺代谢。发现它可以增加去甲肾上腺素和肾上腺素的水平,表明在调节肾上腺功能和儿茶酚胺释放方面具有潜在作用 (Brown 等人,1985).

诱导细胞分化

已观察到 3-脱氮腺苷盐酸盐可以诱导某些细胞类型的分化。例如,它增加了 3T3-L1 成纤维细胞转化为脂肪细胞的频率,这一过程可能归因于其在扰动细胞甲基化中的作用 (Chiang,1981).

调控 NF-κB 转录活性

该化合物对核因子-κB (NF-κB) 调节表现出双重作用。它通过阻碍 p65 磷酸化来抑制 NF-κB 转录活性,并促进 IκBα 的蛋白水解降解。这些发现表明其作为治疗 NF-κB 在其中发挥关键作用的疾病的潜在治疗剂的潜力 (Jeong 等人,1999).

调节基因表达

已显示 3-脱氮腺苷类似物可以激活基因表达,特别是 F9 畸胎瘤细胞中的胶原 IV 基因。这表明其具有调节 DNA 甲基化并可能影响基因表达模式的能力 (Chiang 等人,1992).

诱导白血病细胞凋亡

该化合物已有效诱导人类白血病细胞凋亡,表明其在白血病治疗中的潜在效用。它特别激活 caspase-3 样活性,导致凋亡 (Kim 等人,2000).

抑制吞噬功能

它抑制小鼠巨噬细胞和人类单核细胞的吞噬功能,提供了对其对免疫系统调节的潜在影响的见解 (Leonard 等人,1978).

对磷脂生物合成的影响

3-脱氮腺苷盐酸盐影响大鼠肝脏和其他组织中的磷脂生物合成途径,影响与细胞膜组成和功能相关的代谢过程 (Pritchard 等人,1982).

预防平滑肌细胞增殖

该化合物有效地阻止血管平滑肌细胞增殖和新生内膜形成,表明其在治疗血管增生性疾病中的潜力 (Sedding 等人,2009).

作用机制

3-Deazaadenosine hydrochloride interferes with Ras methylation and function, thereby preventing mitogenic activation of ERK1/2 and Akt . This interference prevents vascular smooth muscle cell cycle entry and proliferation and neointima formation in vivo . It also prevents FCS-induced Ras carboxyl methylation and membrane translocation and activity by inhibiting isoprenylcysteine carboxyl methyltransferase .

安全和危害

3-Deazaadenosine hydrochloride is toxic if swallowed and irritating to skin and eyes . It poses a risk of serious damage to eyes and danger of serious damage to health by prolonged exposure . It also has a possible risk of impaired fertility and harm to unborn child . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

未来方向

3-Deazaadenosine hydrochloride has been shown to alleviate senescence and increase the proliferative and regenerative potential of muscle stem cells from very old mice in vitro and in vivo . Moreover, ex vivo 3DA treatment was sufficient to enhance the engraftment of human umbilical cord blood cells in immunocompromised mice . This suggests that 3DA could be a promising drug for enhancing the efficiency of cellular therapies by restraining senescence .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRKYGAAEYXMKZ-RPWKAPHTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)

![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)

![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)

![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653952.png)

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)

![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)